2-Octanol, 1-bromo-

Übersicht

Beschreibung

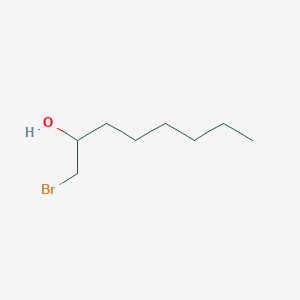

2-Octanol, 1-bromo- is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, where the bromine atom is attached to the first carbon of the octanol chain

Wirkmechanismus

Target of Action

Like other halogenoalkanes, it’s likely to interact with various biological molecules due to its polar nature .

Mode of Action

1-Bromooctan-2-ol, being a halogenoalkane, is more reactive than alkanes due to the presence of the electronegative bromine . The carbon-bromine bond is polar, causing the carbon to carry a partial positive and the bromine a partial negative charge . This polarity can lead to two key types of reactions: nucleophilic substitution and elimination .

Biochemical Pathways

Halogenoalkanes in general can participate in various biochemical reactions due to their reactivity . For instance, in a nucleophilic substitution reaction, a halogen is substituted for another atom or group of atoms, leading to the formation of different compounds like alcohols, amines, and nitriles .

Pharmacokinetics

The physical properties such as molecular weight and structure can influence these pharmacokinetic parameters .

Result of Action

Based on its reactivity, it can potentially lead to the formation of various compounds through nucleophilic substitution and elimination reactions .

Action Environment

The action, efficacy, and stability of 1-bromooctan-2-ol can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other substances that can react with 1-bromooctan-2-ol.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Bromooctan-2-ol are not well-studied. As a fatty alcohol, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .

Cellular Effects

Fatty alcohols like 1-Bromooctan-2-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 1-Bromooctan-2-ol vary with different dosages in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Octanol, 1-bromo- can be achieved through the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol. The enzymatic hydrolysis is carried out using lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme IM), and “resting cells” from a Rhizopus oryzae strain . The reaction typically occurs at 40°C in the presence of ionic liquids such as [BMIM][PF6].

Industrial Production Methods: Industrial production methods for 2-Octanol, 1-bromo- are not extensively documented. the use of biocatalysts and ionic liquids suggests a greener and more sustainable approach compared to traditional chemical synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Octanol, 1-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-octanol.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution: 2-Octanol.

Oxidation: 2-Octanone or 2-Octanal.

Reduction: Octane.

Wissenschaftliche Forschungsanwendungen

2-Octanol, 1-bromo- has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Vergleich Mit ähnlichen Verbindungen

1-Octanol: A primary alcohol with a similar carbon chain but without the bromine atom.

2-Octanol: A secondary alcohol with the hydroxyl group on the second carbon.

1-Bromohexane: A brominated alkane with a shorter carbon chain.

Uniqueness: 2-Octanol, 1-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

IUPAC Name |

1-bromooctan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOQHMFMRVNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337719 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-06-4 | |

| Record name | 2-Octanol, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)

![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)